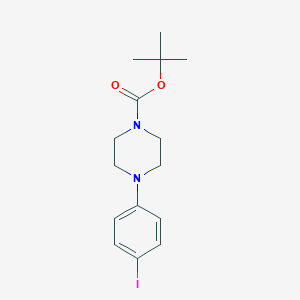

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWJTZMYSLZILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383731 | |

| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151978-66-4 | |

| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and an N'-substituted 4-iodophenyl group. This molecule serves as a valuable intermediate in medicinal chemistry and drug discovery, primarily owing to the prevalence of the N-arylpiperazine scaffold in a wide array of pharmacologically active agents. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₅H₂₁IN₂O₂ |

| Molecular Weight | 388.25 g/mol |

| CAS Number | 151978-66-4 |

| Appearance | Solid |

| Melting Point | 150 °C |

| Boiling Point | 439.5 °C at 760 mmHg |

| Density | 1.481 g/cm³ |

| Refractive Index | 1.584 |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-Boc-piperazine

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube is added 1,4-diiodobenzene (1.2 equivalents), 1-Boc-piperazine (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous toluene is added, and the reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (predicted):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Piperazine Protons: Two broad multiplets or triplets (δ 3.0-3.8 ppm) for the two sets of non-equivalent methylene protons of the piperazine ring.

-

tert-Butyl Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.

¹³C NMR (predicted):

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm), with the carbon bearing the iodine atom appearing at a lower field.

-

Carbonyl Carbon: A signal around δ 154 ppm for the carbamate carbonyl.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

-

Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring in the range of δ 40-55 ppm.

Mass Spectrometry (predicted):

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 388.

-

Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺), the Boc group ([M-101]⁺), and cleavage of the piperazine ring.

Biological Activity and Potential Applications

N-arylpiperazine derivatives are known to exhibit a wide range of biological activities, often targeting central nervous system (CNS) receptors.[1] These scaffolds are found in drugs with antihistaminic, antihypertensive, and antipsychotic properties.[1]

While specific biological data for this compound is not extensively documented, its structural features suggest several potential areas of investigation for researchers and drug development professionals:

-

Intermediate for Drug Synthesis: The primary application of this compound is as a versatile intermediate. The Boc-protected piperazine allows for selective functionalization at the secondary amine after deprotection, and the iodo-substituent provides a site for further elaboration through reactions like Suzuki, Sonogashira, or Heck coupling. This makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening. For instance, it is a key intermediate in the synthesis of various pharmacologically active molecules, including potential kinase inhibitors and receptor modulators.[2]

-

Precursor for Radioligands: The presence of an iodine atom makes this compound an ideal precursor for the development of radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Radioiodination (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I) can be readily achieved, allowing for the in vivo visualization and quantification of target receptors or enzymes in the brain and other organs.

-

Scaffold for CNS Drug Discovery: Arylpiperazines are well-known pharmacophores for various CNS targets, including serotonin (5-HT) and dopamine receptors.[1][3] Structure-activity relationship (SAR) studies of related arylpiperazine derivatives have shown that modifications on the aryl ring can significantly influence receptor affinity and selectivity.[3] Therefore, this compound can serve as a starting point for the design and synthesis of novel ligands targeting these receptors for the potential treatment of neurological and psychiatric disorders.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the dual reactivity offered by the protected piperazine and the iodinated phenyl ring make it an attractive starting material for the development of novel therapeutic and diagnostic agents. Further exploration of its biological activities and its utility in the synthesis of complex molecular architectures is warranted and holds significant promise for advancing drug discovery efforts, particularly in the realm of CNS disorders.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 3. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The document details its chemical structure, physicochemical properties, and a standard experimental protocol for its synthesis via the Buchwald-Hartwig amination. Furthermore, this guide outlines the compound's significant role as a versatile building block in the synthesis of pharmacologically active molecules, particularly G-protein coupled receptor (GPR) agonists. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are presented to facilitate its identification and quality assessment. The information is intended to support researchers in medicinal chemistry, process development, and pharmacological sciences.

Chemical Identity and Structure

This compound is a bifunctional organic molecule featuring a piperazine core. One of the piperazine nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen is attached to a 4-iodophenyl group, which provides a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 151978-66-4 | [1][2] |

| Molecular Formula | C₁₅H₂₁IN₂O₂ | [1] |

| Molecular Weight | 388.25 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥97% | [1][2] |

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.8 Hz, 2H), 3.59 (t, J=5.0 Hz, 4H), 3.15 (t, J=5.0 Hz, 4H), 1.49 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8, 150.5, 137.8, 118.8, 83.5, 80.0, 49.5, 44.0, 28.5 |

| Mass Spectrometry (ESI-MS) | m/z: 389.07 [M+H]⁺ |

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

Caption: Synthesis of the target compound via Buchwald-Hartwig amination.

Experimental Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask is added 1,4-diiodobenzene (1.2 equivalents), tert-butyl piperazine-1-carboxylate (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and Xantphos (0.04 equivalents).

-

Solvent Addition: Anhydrous toluene is added to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various drug candidates due to its versatile chemical handles. The Boc-protected piperazine allows for the introduction of diverse functionalities after deprotection, while the iodo-substituted phenyl ring is a prime substrate for further cross-coupling reactions, such as the Suzuki or Sonogashira couplings.

A significant application of this compound is in the development of GPR119 agonists, which are being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders.

Experimental Workflow: Synthesis of a GPR119 Agonist Precursor

The following workflow illustrates the use of this compound as a key building block in a multi-step synthesis.

References

An In-depth Technical Guide to the Synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The document outlines two robust synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structure, featuring a Boc-protected piperazine moiety attached to an iodophenyl group, allows for diverse chemical modifications, particularly through cross-coupling reactions at the iodo-position. This guide explores the two most prevalent and effective methods for its synthesis: a direct one-step Buchwald-Hartwig amination and a two-step approach involving the initial formation of N-aryl piperazine followed by Boc-protection.

Synthesis Pathways

There are two primary and reliable pathways for the synthesis of this compound:

-

Pathway 1: One-Step Buchwald-Hartwig Amination. This is a direct palladium-catalyzed cross-coupling reaction between tert-butyl piperazine-1-carboxylate and 1,4-diiodobenzene. This method is often favored for its efficiency and atom economy.[1][2][3]

-

Pathway 2: Two-Step Synthesis via N-Aryl Piperazine. This pathway involves the initial synthesis of 1-(4-iodophenyl)piperazine, which is then subsequently protected with a tert-butyloxycarbonyl (Boc) group.[4]

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: One-Step Buchwald-Hartwig Amination

This pathway utilizes a palladium-catalyzed C-N cross-coupling reaction, a powerful and versatile method for the formation of aryl amines.[1][2][5][6]

Reaction Scheme

Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[1][2]

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add 1,4-diiodobenzene (1.0 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Seal the tube with a rubber septum and purge with argon or nitrogen for 5-10 minutes.

-

Add anhydrous toluene (5 mL) via syringe.

-

-

Reaction Execution:

-

Place the Schlenk tube in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 8-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Quantitative Data

| Parameter | Value/Range |

| Reactants | |

| 1,4-diiodobenzene | 1.0 equiv. |

| tert-butyl piperazine-1-carboxylate | 1.1 - 1.5 equiv. |

| Catalyst System | |

| Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 1 - 5 mol% |

| Ligand (e.g., RuPhos, XPhos, BINAP) | 2 - 10 mol% |

| Base | |

| Sodium tert-butoxide (NaOtBu) | 2.0 - 3.0 equiv. |

| Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equiv. |

| Reaction Conditions | |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 120 °C |

| Reaction Time | 8 - 24 hours |

| Yield | 75 - 90% (Reported for similar reactions) |

Pathway 2: Two-Step Synthesis

This pathway provides an alternative route, which can be advantageous if the direct coupling proves to be low-yielding or if starting materials are more readily available for this sequence.

Step 1: Synthesis of 1-(4-iodophenyl)piperazine

This step typically involves a nucleophilic aromatic substitution or a transition-metal-catalyzed amination of 1,4-diiodobenzene with piperazine.

A general procedure for the synthesis of N-aryl piperazines is as follows:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1,4-diiodobenzene (1.0 equiv.) and a significant excess of piperazine (e.g., 5-10 equiv.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The excess piperazine also acts as a base.

-

-

Reaction Execution:

-

Heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours to overnight. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(4-iodophenyl)piperazine.

-

Step 2: Boc Protection of 1-(4-iodophenyl)piperazine

The secondary amine of the synthesized 1-(4-iodophenyl)piperazine is protected using di-tert-butyl dicarbonate (Boc₂O).[4]

-

Reaction Setup:

-

Dissolve 1-(4-iodophenyl)piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv.). A base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction, though it is often not strictly necessary.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction to completion by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can often be purified by direct crystallization or by flash column chromatography if necessary.

-

Quantitative Data for Two-Step Pathway

| Parameter | Step 1: N-Arylation | Step 2: Boc Protection |

| Reactants | ||

| 1,4-diiodobenzene | 1.0 equiv. | - |

| Piperazine | 5 - 10 equiv. | - |

| 1-(4-iodophenyl)piperazine | - | 1.0 equiv. |

| Di-tert-butyl dicarbonate | - | 1.1 - 1.2 equiv. |

| Reaction Conditions | ||

| Solvent | DMF, DMSO | DCM, THF |

| Temperature | 100 - 150 °C | Room Temperature |

| Reaction Time | 12 - 24 hours | 2 - 12 hours |

| Yield | Variable | Typically >90% |

Conclusion

Both the one-step Buchwald-Hartwig amination and the two-step synthesis approach offer viable and effective methods for the preparation of this compound. The choice of pathway will often depend on factors such as the availability and cost of starting materials, desired purity, and scalability. The one-step Buchwald-Hartwig reaction is generally more convergent and efficient, while the two-step method provides a more classical and sometimes more easily scalable alternative. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Technical Guide: Spectral and Synthetic Profile of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for the compound tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. This molecule is a key intermediate in medicinal chemistry, often utilized in the development of various therapeutic agents. This document is intended to serve as a comprehensive resource for researchers engaged in its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 388.25 g/mol [1]

Spectral Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.55 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to I) |

| ~6.70 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to I) |

| ~3.60 | t, J ≈ 5.0 Hz | 4H | -N(-CH₂CH₂-)₂N-Boc |

| ~3.20 | t, J ≈ 5.0 Hz | 4H | Ar-N(-CH₂CH₂-)₂N- |

| 1.49 | s | 9H | -C(CH ₃)₃ |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C =O (carbamate) |

| ~150.8 | Ar-C -N |

| ~137.9 | Ar-C -H (ortho to I) |

| ~118.5 | Ar-C -H (meta to I) |

| ~85.0 | Ar-C -I |

| ~80.0 | -C (CH₃)₃ |

| ~49.5 | Ar-N(-C H₂CH₂-)₂N- |

| ~43.5 | -N(-C H₂CH₂-)₂N-Boc |

| 28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~2850 | Medium | C-H stretch (aliphatic, piperazine) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1590, 1485 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch (aryl-amine) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~810 | Strong | C-H bend (aromatic, para-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 389.07 | [M+H]⁺ |

| 411.05 | [M+Na]⁺ |

| 333.11 | [M - C₄H₈+H]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound. This procedure is based on established methods for N-arylation of piperazines.

Synthesis of this compound

Materials:

-

tert-butyl piperazine-1-carboxylate

-

1,4-diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)biphenyl

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diiodobenzene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and 2-(dicyclohexylphosphino)biphenyl (0.04 equivalents).

-

Add anhydrous toluene to the flask, followed by tert-butyl piperazine-1-carboxylate (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the desired product, as identified by TLC.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Workflow and Characterization

The general workflow for the synthesis and characterization of the title compound is illustrated below.

Caption: Synthetic and characterization workflow.

This guide provides a foundational understanding of the spectral properties and a reliable synthetic method for this compound, facilitating its application in research and development.

References

Navigating the Physicochemical Landscape of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing its physicochemical properties. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes detailed, best-practice experimental protocols for determining these critical parameters.

Core Physicochemical Properties

This compound is a piperazine derivative with a molecular weight of 388.25 g/mol and a formula of C15H21IN2O2. The presence of the lipophilic tert-butoxycarbonyl (Boc) protecting group and the iodophenyl moiety suggests moderate to low aqueous solubility and good solubility in various organic solvents. The piperazine ring offers sites for potential protonation, indicating that the solubility of this compound will likely be pH-dependent.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value/Characteristic | Source |

| Molecular Formula | C15H21IN2O2 | - |

| Molecular Weight | 388.25 g/mol | - |

| Appearance | White to off-white solid | Supplier Data |

| Aqueous Solubility | Low; predicted to be pH-dependent | Chemical Structure Analysis |

| Organic Solvent Solubility | Good solubility in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) | Chemical Structure Analysis |

| Stability | Stable under standard storage conditions. Potential for degradation under harsh acidic, basic, oxidative, and photolytic conditions. | General chemical knowledge |

Solubility Assessment: Experimental Protocols

The determination of solubility is crucial for formulation development, bioavailability, and overall drugability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and various organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Table 2: Illustrative Thermodynamic Solubility Data Presentation

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffered Saline | 7.4 | 25 | Data to be determined |

| Acetate Buffer | 5.0 | 25 | Data to be determined |

| Hydrochloric Acid | 2.0 | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | - | 25 | Data to be determined |

| Ethanol | - | 25 | Data to be determined |

| Dichloromethane (DCM) | - | 25 | Data to be determined |

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when rapidly diluted from a DMSO stock.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding the stability of a compound is mandated by regulatory agencies and is essential for determining its shelf-life and appropriate storage conditions.[1][2][3] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3]

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under defined storage conditions over a specified period.

Experimental Protocol:

-

Sample Preparation: Store accurately weighed samples of this compound in appropriate containers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[4]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.[1][2][3]

Experimental Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[5]

Analysis: For all stress conditions, analyze the samples at various time points using a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products. The goal is to achieve a target degradation of 5-20%.[2]

Caption: Forced Degradation Experimental Workflow.

Table 3: Illustrative Stability Data Presentation

| Stress Condition | Duration | Temperature | Purity (%) | Major Degradation Product(s) (RRT) |

| 0.1 M HCl | 24 h | 60°C | Data to be determined | Data to be determined |

| 0.1 M NaOH | 24 h | 60°C | Data to be determined | Data to be determined |

| 3% H2O2 | 24 h | RT | Data to be determined | Data to be determined |

| Thermal (Solid) | 7 days | 80°C | Data to be determined | Data to be determined |

| Photolytic (Solid) | ICH Q1B | - | Data to be determined | Data to be determined |

| Photolytic (Solution) | ICH Q1B | - | Data to be determined | Data to be determined |

Conclusion

This technical guide outlines the essential experimental frameworks for characterizing the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols offer a robust starting point for any research or development program. The systematic application of these methodologies will generate critical data to inform formulation strategies, ensure product quality, and support regulatory submissions. It is recommended that all analytical methods used are appropriately validated to ensure the accuracy and reliability of the generated data.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. pharmatimesofficial.com [pharmatimesofficial.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Technical Guide: Safe Handling of tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate (CAS No. 151978-66-4). The information herein is intended to support laboratory safety and procedural development for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is a substituted piperazine derivative. The presence of the iodophenyl group and the Boc-protecting group influences its reactivity and handling requirements.

| Property | Value | Source |

| CAS Number | 151978-66-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₁IN₂O₂ | [2] |

| Molecular Weight | 388.24 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [2][3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |

| Boiling Point | 439.5°C at 760 mmHg | [5] |

| Flash Point | 219.6°C | [5] |

| Density | 1.481 g/cm³ | [5] |

Hazard Identification and Safety Precautions

While the toxicological properties of this specific compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion and inhalation.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]

GHS Precautionary Statements:

| Code | Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1] |

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safe handling, the following personal protective equipment and engineering controls are mandatory:

| Control | Specification |

| Engineering Controls | Use only in a chemical fume hood with adequate ventilation.[1] A safety shower and eyewash station must be readily available.[1] |

| Eye/Face Protection | Wear protective safety goggles.[1] |

| Skin Protection | Wear chemical-resistant gloves and protective clothing. Chemical resistant boots are also recommended.[1] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |

Handling, Storage, and Disposal

Handling:

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not ingest or inhale.[1]

-

Keep container tightly closed when not in use.[1]

-

Wash thoroughly after handling.

Storage:

Disposal:

-

Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

All federal, state, and local environmental regulations must be observed.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open.[1] Seek medical attention.[1] |

| Skin Contact | Wash the affected area with generous quantities of running water and non-abrasive soap.[1] Cover the area with an emollient and seek medical attention.[1] |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1] |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Wear appropriate personal protective equipment.

-

Sweep up the solid material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for handling this compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | 151978-66-4 | INDOFINE Chemical Company [indofinechemical.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. 151978-66-4|this compound|BLD Pharm [bldpharm.de]

- 5. tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate151978-66-4,Purity97%_Maybridge Chemical Co., Ltd. [molbase.com]

A Technical Guide to tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate: Sourcing, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate , a key building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, and critical role in the synthesis of targeted therapeutics, with a focus on its application in the development of kinase inhibitors.

Commercial Availability and Supplier Information

This compound is readily available from a number of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The following table summarizes key information from prominent vendors.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| INDOFINE Chemical Company | 08-715 | 151978-66-4 | C₁₅H₂₁IN₂O₂ | 388.25 | 98% |

| Frontier Specialty Chemicals | B2021 | 151978-66-4 | C₁₅H₂₁IN₂O₂ | 388.25 | >95% |

| Boron Molecular | BM1041 | 151978-66-4 | C₁₅H₂₁IN₂O₂ | 388.25 | >97% |

| BLD Pharm | BD109359 | 151978-66-4 | C₁₅H₂₁IN₂O₂ | 388.25 | ≥98.0% |

| MolPort | MolPort-006-200-864 | 151978-66-4 | C₁₅H₂₁IN₂O₂ | 388.25 | >95% |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid | Generic Supplier Data |

| Melting Point | 125-130 °C | Generic Supplier Data |

| Boiling Point | ~480 °C (Predicted) | Chemical Database Prediction |

| Solubility | Soluble in DMSO, Methanol, and Chloroform | Generic Supplier Data |

| Storage Conditions | Store in a cool, dry place, protected from light. | INDOFINE Chemical Company |

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable scaffold in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. Its structure, featuring a Boc-protected piperazine and an iodo-substituted phenyl ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

A prominent example of its application is in the synthesis of Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Palbociclib is a crucial therapeutic agent in the treatment of certain types of breast cancer.[2][3] The synthesis of Palbociclib and other kinase inhibitors often involves the coupling of the aryl iodide of this compound with a suitable coupling partner, followed by further functional group manipulations.

The CDK4/6 Signaling Pathway and the Role of Palbociclib

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the cell cycle.[4][5] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[6] Palbociclib, synthesized using the title compound as a key intermediate, inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein.[7][8] This maintains the Rb-E2F complex, which represses the transcription of genes required for the G1 to S phase transition, ultimately leading to cell cycle arrest.[9]

Experimental Protocols

The utility of this compound is best demonstrated through its application in key chemical transformations. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Piperazine Derivative

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond.

Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl piperazine derivative.

Buchwald-Hartwig Amination: Synthesis of an N-Aryl Piperazine Derivative

This protocol outlines a typical Buchwald-Hartwig amination for the formation of a carbon-nitrogen bond.

Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

-

Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.

-

Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the N-aryl piperazine product.

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in the field of drug discovery and development. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors like Palbociclib, underscores its importance for researchers in medicinal chemistry. This guide provides a foundational resource for sourcing, handling, and utilizing this key intermediate in the synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Clinical Development of Palbociclib: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine moiety and an iodinated phenyl ring, offers a versatile scaffold for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system. The piperazine ring is a prevalent motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage with various biological targets.[1] The presence of an iodine atom on the aromatic ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic aromatic substitution (SNA r) reaction between 1-Boc-piperazine and an activated aryl iodide, or a Buchwald-Hartwig amination of 1,4-diiodobenzene. A plausible synthetic route adapted from similar preparations is outlined below.[1]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 1,4-diiodobenzene and tert-butyl piperazine-1-carboxylate.

Materials:

-

1,4-Diiodobenzene

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

-

Add anhydrous toluene to the flask.

-

Seal the flask and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 70-90% |

| Catalyst Loading | 1 mol% Pd₂(dba)₃ |

| Ligand Loading | 2 mol% XPhos |

| Base | 1.4 eq NaOtBu |

| Solvent | Toluene |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 h |

Key Reactions of this compound

The iodophenyl moiety of the title compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively, at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] In the context of this compound, it is used to introduce new aryl or heteroaryl groups.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

| Parameter | Value |

| Yield | 80-95% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Base | 2.0 eq K₂CO₃ or Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 h |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4][5] It enables the coupling of the aryl iodide with a wide range of primary and secondary amines.

Materials:

-

This compound

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (SPhos) or similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (e.g., SPhos, 0.04 eq).

-

Add anhydrous toluene or 1,4-dioxane to the flask.

-

Add aniline (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq or Cs₂CO₃, 2.0 eq).

-

Seal the flask and heat the mixture to 90-110 °C with stirring for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

| Parameter | Value |

| Yield | 75-95% |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand Loading | 4 mol% SPhos |

| Base | 1.4 eq NaOtBu or 2.0 eq Cs₂CO₃ |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 90-110 °C |

| Reaction Time | 8-24 h |

Applications in Drug Discovery

Derivatives of this compound are prominent in the development of therapeutic agents, particularly for neurological and psychiatric disorders. The arylpiperazine scaffold is a well-established pharmacophore for serotonin (5-HT) and dopamine receptors.[6][7]

Targeting Serotonin and Dopamine Receptors

Many bioactive molecules synthesized from this core structure act as ligands for 5-HT₁ₐ and dopamine D₄ receptors.[7][8] These receptors are implicated in the pathophysiology of anxiety, depression, schizophrenia, and other CNS disorders.

Arylpiperazine derivatives often act as agonists at the 5-HT₁ₐ receptor. Activation of this G-protein coupled receptor (GPCR) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This modulation of the cAMP signaling pathway is a key mechanism through which these compounds exert their therapeutic effects. Some agonists may also exhibit biased agonism, preferentially activating certain downstream signaling pathways over others, such as β-arrestin recruitment.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]

Physical and chemical properties of N-Boc-4-(4-iodophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-iodophenyl)piperazine, also known as tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodophenyl moiety, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly those with applications in neuropharmacology and oncology. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, allowing for further molecular elaboration, while the Boc-protected nitrogen enables selective functionalization at the free secondary amine. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physical and Chemical Properties

N-Boc-4-(4-iodophenyl)piperazine is a solid at room temperature with a melting point in the range of 149-150 °C. It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 151978-66-4 | [1] |

| Molecular Formula | C₁₅H₂₁IN₂O₂ | [1] |

| Molecular Weight | 388.25 g/mol | [1] |

| Melting Point | 149-150 °C | |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents like dichloromethane and ethanol. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine ring protons (multiplets in the range of 2.5-4.0 ppm), and the aromatic protons of the iodophenyl group (doublets in the aromatic region, typically 6.5-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 154 ppm, the quaternary carbon and methyl carbons of the tert-butyl group around 80 and 28 ppm, respectively. Signals for the piperazine and iodophenyl carbons would also be present in their characteristic regions.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺), which would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc protecting group.

Synthesis and Experimental Protocols

The synthesis of N-Boc-4-(4-iodophenyl)piperazine is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (in this case, 1,4-diiodobenzene) with an amine (N-Boc-piperazine).

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

-

1-Boc-piperazine

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a palladium source

-

A suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand)

-

A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add 1,4-diiodobenzene and 1-Boc-piperazine to the flask.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

-

Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-(4-iodophenyl)piperazine.

Applications in Drug Discovery and Development

The N-Boc-4-(4-iodophenyl)piperazine scaffold is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. The iodophenyl group serves as a versatile precursor for further functionalization, making this compound particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.

Derivatives of N-aryl piperazines have shown a wide range of pharmacological activities, including effects on the central nervous system (antidepressant, antipsychotic, anxiolytic) and as anticancer agents.[2][] The iodine atom on the phenyl ring can be readily replaced or coupled with other molecular fragments using reactions like Suzuki, Sonogashira, or further Buchwald-Hartwig aminations, allowing for the exploration of a diverse chemical space.

Furthermore, the presence of an iodine atom makes this compound a potential precursor for the synthesis of radiolabeled molecules for use in Positron Emission Tomography (PET) imaging. The introduction of a positron-emitting isotope, such as ¹²⁴I or ¹⁸F (via a precursor), would enable the non-invasive in vivo visualization and quantification of biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-Boc-4-(4-iodophenyl)piperazine was not found, general safety precautions for related piperazine derivatives and aryl halides should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for similar compounds, N-Boc-4-(4-iodophenyl)piperazine may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] It is crucial to handle this compound with care and to consult a comprehensive safety data sheet from the supplier before use.

Conclusion

N-Boc-4-(4-iodophenyl)piperazine is a strategically important intermediate for the synthesis of novel compounds in the field of drug discovery. Its key structural features—a versatile iodophenyl group and a selectively protected piperazine ring—provide medicinal chemists with a powerful tool for creating diverse molecular architectures with potential therapeutic applications. The well-established Buchwald-Hartwig amination provides a reliable route for its synthesis, opening the door for further exploration of its utility in developing new pharmaceuticals and molecular probes. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. This compound | CAS 151978-66-4 [matrix-fine-chemicals.com]

- 2. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Suzuki Coupling Protocol for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates. This application note provides a detailed protocol for the Suzuki coupling of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a common building block in medicinal chemistry, with various arylboronic acids. The protocol outlines the general reaction conditions, reagent selection, and purification methods to obtain the desired biaryl piperazine products.

The reaction involves the coupling of an aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is generally stable under these conditions, although it can be sensitive to strongly acidic or basic conditions and high temperatures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General Suzuki Coupling Reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid. Researchers should optimize the conditions for each specific substrate combination.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane:water). Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes.

-

Following degassing, add the palladium catalyst (0.02-0.05 equiv) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(4-arylphenyl)piperazine-1-carboxylate.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Caption: Suzuki Coupling Experimental Workflow.

Representative Data

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | 90-98 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 18 | 80-90 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |

Troubleshooting and Considerations

-

Low Yields: Incomplete reactions or low yields can be due to several factors. Ensure all reagents and solvents are pure and anhydrous (except for the water in the solvent mixture). Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. Trying a different palladium catalyst, ligand, base, or solvent system may improve the yield. For electron-rich aryl iodides, more electron-rich and bulky phosphine ligands can be beneficial.

-

Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion. Protodeborylation (loss of the boronic acid group) can also occur, especially with heteroarylboronic acids.

-

Boc-Group Cleavage: While generally stable, the Boc group may be cleaved under harsh basic conditions or at very high temperatures. If cleavage is observed, using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or a lower reaction temperature may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl piperazine derivatives from this compound. The protocol provided in this application note serves as a general guideline for researchers. Optimization of the reaction conditions for each specific substrate pair is recommended to achieve the best results. The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for drug discovery and development.

Application Notes: Buchwald-Hartwig Amination of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Introduction

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines which are prevalent in pharmaceuticals.[2][3] These application notes provide a detailed protocol for the C–N coupling of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate with various primary and secondary amines. The piperazine moiety is a key pharmacophore, and this protocol offers a reliable method for creating diverse libraries of N-arylpiperazine derivatives.[3][4]

The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is critical for achieving high yields and depends on the nature of the amine coupling partner.[5] For aryl iodides, while highly reactive, catalyst inhibition by the generated iodide can sometimes be a challenge, necessitating careful optimization of reaction conditions.[6]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative amines. Conditions are based on established protocols for similar aryl iodide substrates.

| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |

| 2 | Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | ~85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | NaOtBu (1.5) | Toluene | 100 | 8 | ~88 |

| 4 | Benzylamine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | ~80 |

| 5 | Indoline | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18 | ~87 |

Yields are estimates based on similar reactions in the literature and may vary.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aromatic and Secondary Aliphatic Amines

This protocol is optimized for the coupling of this compound with anilines or cyclic secondary amines like morpholine.

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., Aniline, Morpholine) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube or similar reaction vessel

-

Standard glassware for workup and purification (silica gel chromatography)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-